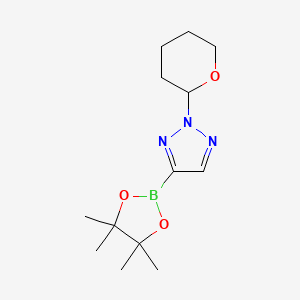![molecular formula C9H7ClN2O2S B6271757 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid CAS No. 1369047-18-6](/img/no-structure.png)
2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is likely to be a derivative of acetic acid where the hydrogen of the acetic acid is replaced by a 3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl group with acetic acid or a derivative of acetic acid .Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring attached to a thiophene ring with a chlorine atom. This group is then attached to an acetic acid molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be similar to those of other acetic acid derivatives and could involve reactions at the acetic acid part of the molecule or at the pyrazole or thiophene rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure of the compound. For example, the presence of the chlorine atom and the thiophene and pyrazole rings would likely make the compound relatively non-polar .Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid involves the reaction of 5-chlorothiophene-2-carboxylic acid with hydrazine hydrate to form 5-chlorothiophene-2-carbohydrazide, which is then reacted with ethyl bromoacetate to form ethyl 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetate. The final step involves the hydrolysis of ethyl 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetate to form 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid.", "Starting Materials": [ "5-chlorothiophene-2-carboxylic acid", "hydrazine hydrate", "ethyl bromoacetate" ], "Reaction": [ "5-chlorothiophene-2-carboxylic acid is reacted with hydrazine hydrate in ethanol to form 5-chlorothiophene-2-carbohydrazide.", "5-chlorothiophene-2-carbohydrazide is then reacted with ethyl bromoacetate in ethanol to form ethyl 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetate.", "The final step involves the hydrolysis of ethyl 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetate in sodium hydroxide solution to form 2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid." ] } | |
Numéro CAS |
1369047-18-6 |
Nom du produit |
2-[3-(5-chlorothiophen-2-yl)-1H-pyrazol-4-yl]acetic acid |
Formule moléculaire |
C9H7ClN2O2S |
Poids moléculaire |
242.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



